N'-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide typically involves a condensation reaction between 4-chlorobenzophenone and a suitable hydrazide. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the chlorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of solvents like ethanol, methanol, or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, inhibiting their activity. The compound’s antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell death. Its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide can be compared with other Schiff bases and hydrazones. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The presence of the 4-chlorophenyl group in N’-[(E)-(4-chlorophenyl)methylidene]-2-phenylquinoline-4-carbohydrazide imparts unique properties, such as enhanced antimicrobial activity compared to its analogs .
Properties
CAS No. |
6956-51-0 |
---|---|
Molecular Formula |
C23H16ClN3O |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C23H16ClN3O/c24-18-12-10-16(11-13-18)15-25-27-23(28)20-14-22(17-6-2-1-3-7-17)26-21-9-5-4-8-19(20)21/h1-15H,(H,27,28)/b25-15+ |
InChI Key |
DDOJVMQCMWJWBI-MFKUBSTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N/N=C/C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NN=CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.